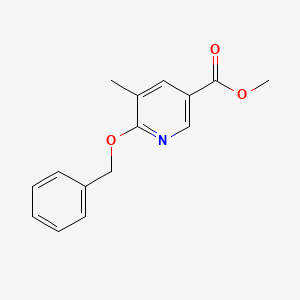![molecular formula C11H8N2O2 B13001279 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is a heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with an aldehyde group at the 5-position and a keto group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the bipyridine core, followed by oxidation to introduce the keto group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for metal ions.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. This property makes it useful as a sensor for metal ions in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile.
Uniqueness
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a keto group
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-3-4-10(13-11(9)15)8-2-1-5-12-6-8/h1-7H,(H,13,15) |
InChI-Schlüssel |
WGWPIGBUBCHQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


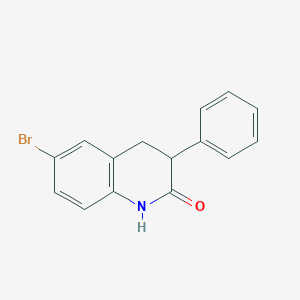
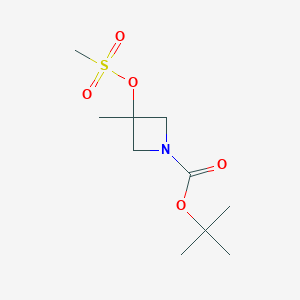

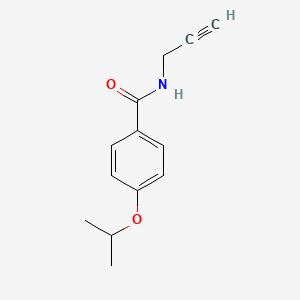



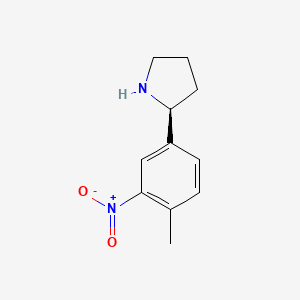


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)

